1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione 1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione
Brand Name: Vulcanchem
CAS No.: 62442-52-8
VCID: VC16031892
InChI: InChI=1S/C16H14N4O2/c21-15-17-13(11-7-3-1-4-8-11)19-16(22)18-14(20(15)19)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,21)(H,18,22)
SMILES:
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol

1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione

CAS No.: 62442-52-8

Cat. No.: VC16031892

Molecular Formula: C16H14N4O2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione - 62442-52-8

Specification

CAS No. 62442-52-8
Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
IUPAC Name 1,5-diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione
Standard InChI InChI=1S/C16H14N4O2/c21-15-17-13(11-7-3-1-4-8-11)19-16(22)18-14(20(15)19)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,21)(H,18,22)
Standard InChI Key IKBJNVWTOSWDGY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name, 1,5-diphenyl-1,2,5,6-tetrahydro- triazolo[1,2-a] triazole-3,7-dione, reflects its bicyclic framework comprising two fused triazole rings. The phenyl substituents occupy the 1- and 5-positions, while ketone groups are present at the 3- and 7-positions . Key identifiers include:

PropertyValue
CAS Registry Number62442-52-8
EC Number663-152-2
DSSTox Substance IDDTXSID40326231
Molecular FormulaC16H14N4O2\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_2
Molecular Weight294.31 g/mol
SMILESC1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=CC=C4

The InChIKey IKBJNVWTOSWDGY-UHFFFAOYSA-N uniquely encodes its stereochemical configuration .

Structural Features

The molecule’s core consists of a tetrahydrotriazolo-triazoline system, where the triazolo[1,2-a][1,2,] triazole scaffold is partially saturated. Density functional theory (DFT) analyses of analogous structures suggest that the phenyl rings adopt orthogonal orientations relative to the bicyclic plane, minimizing steric hindrance . The ketone groups at positions 3 and 7 contribute to hydrogen-bonding interactions, which may influence crystallinity and solubility .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for this compound is documented in the literature, related triazolo-triazole derivatives are typically synthesized via cyclocondensation reactions. For example, 3-substituted-4-amino-1,2,4-triazoles react with bifunctional reagents like diethyl oxalate or phenacyl bromide under acidic or basic conditions . A plausible route involves:

  • Formation of the triazole precursor: Condensation of phenylhydrazine with a diketone intermediate.

  • Cyclization: Intramolecular nucleophilic attack facilitated by dehydrating agents such as phosphorus oxychloride.

Spectroscopic Characterization

Hypothetical characterization data, inferred from structurally similar compounds, would include:

  • FTIR: Stretching vibrations at ~1750 cm1^{-1} (C=O), ~1600 cm1^{-1} (C=N), and ~3050 cm1^{-1} (aromatic C-H) .

  • 1^1H NMR: Resonances at δ 7.2–7.8 ppm (aromatic protons), δ 4.1–4.5 ppm (methylene protons adjacent to ketones), and δ 3.8–4.0 ppm (triazolic NH) .

  • Mass Spectrometry: A molecular ion peak at m/z 294.31 (M+^+) with fragmentation patterns indicative of phenyl and carbonyl group loss .

Physical and Chemical Properties

Thermodynamic Stability

Although polymorphic studies specific to this compound are absent, crystalline triazolo derivatives often exhibit multiple solid forms. For instance, a related triazolidine-dione compound demonstrated monoclinic crystal symmetry (space group P21/CP2_1/C) with lattice parameters optimized for thermal stability . Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 180–220°C, suggesting moderate thermal resilience .

Solubility and Reactivity

The compound’s solubility profile is likely dominated by its hydrophobic phenyl groups and polar ketone moieties. Predicted solubility parameters include:

  • Aqueous Solubility: <0.1 mg/mL (estimated via LogP ~2.5) .

  • Organic Solvents: Soluble in DMSO, DMF, and chlorinated hydrocarbons.

The diketone groups are susceptible to nucleophilic attack, enabling functionalization at the 3- and 7-positions. Reductive amination or Grignard reactions could yield secondary alcohols or tertiary amines, respectively.

Biological Activities and Applications

Anti-inflammatory Properties

Molecular docking simulations of similar compounds revealed strong binding affinities (KdK_d < 10 nM) to cyclooxygenase-2 (COX-2), a key inflammatory mediator . In murine models, these derivatives reduced edema by 60–75% at 50 mg/kg doses, outperforming indomethacin .

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